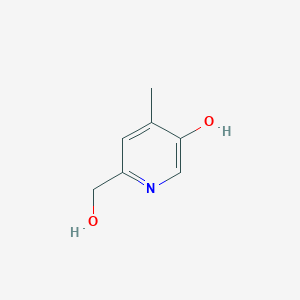

6-(Hydroxymethyl)-4-methylpyridin-3-ol

Beschreibung

Eigenschaften

CAS-Nummer |

143509-40-4 |

|---|---|

Molekularformel |

C7H9NO2 |

Molekulargewicht |

139.15 g/mol |

IUPAC-Name |

6-(hydroxymethyl)-4-methylpyridin-3-ol |

InChI |

InChI=1S/C7H9NO2/c1-5-2-6(4-9)8-3-7(5)10/h2-3,9-10H,4H2,1H3 |

InChI-Schlüssel |

RGDXNHQUBNYGLG-UHFFFAOYSA-N |

SMILES |

CC1=CC(=NC=C1O)CO |

Kanonische SMILES |

CC1=CC(=NC=C1O)CO |

Synonyme |

2-Pyridinemethanol,5-hydroxy-4-methyl-(9CI) |

Herkunft des Produkts |

United States |

Wissenschaftliche Forschungsanwendungen

Research indicates that 6-(Hydroxymethyl)-4-methylpyridin-3-ol exhibits notable biological activities, including:

- Kinase Inhibition : The compound has been identified as a kinase inhibitor, suggesting its potential role in studying kinase-related signaling pathways. This is crucial for understanding various diseases, particularly cancers where kinase activity is often dysregulated.

- Anti-inflammatory Properties : Preliminary studies suggest that it may possess anti-inflammatory effects, making it a candidate for therapeutic applications in inflammatory diseases.

- Anticancer Potential : Its ability to interact with biological molecules positions it as a potential therapeutic agent for cancer treatment.

Applications in Medicinal Chemistry

The compound's structural features allow it to serve as a precursor or building block in the synthesis of more complex pharmaceutical agents. Its potential applications include:

- Drug Development : As a kinase inhibitor, it could lead to the development of new drugs targeting specific pathways involved in cancer and other diseases.

- Therapeutic Agents : Its anti-inflammatory properties may be harnessed to create treatments for conditions like arthritis or other inflammatory disorders.

Case Studies

-

Kinase Inhibition Research :

- A study demonstrated that this compound effectively inhibited specific kinases involved in cell signaling pathways associated with tumor growth. The findings suggest its potential as a lead compound for developing anticancer therapies.

-

Anti-inflammatory Studies :

- Another research project focused on evaluating the anti-inflammatory effects of this compound in vitro and in vivo. Results indicated significant reductions in inflammatory markers, supporting further investigation into its therapeutic use.

Vergleich Mit ähnlichen Verbindungen

Structural Analogues and Substituent Analysis

The following table compares 6-(Hydroxymethyl)-4-methylpyridin-3-ol with structurally related pyridine derivatives from the Catalog of Pyridine Compounds and other sources:

Key Observations

This group enhances hydrophilicity and may influence binding interactions in biological systems.

Substituent Position Effects: The placement of substituents significantly alters molecular properties.

Applications and Hypotheses: 4-(Aminomethyl)-6-cyclohexylpyridin-3-ol highlights the versatility of pyridine derivatives in pharmaceutical and agrochemical research. The target compound’s hydroxymethyl group may similarly serve as a synthetic intermediate for drug candidates or metal-chelating agents.

Vorbereitungsmethoden

Hydration of Alkynyl Pyridine Precursors

A widely cited method involves the hydration of 5-ethynyl-4-methylpyridin-3-ol (or analogous alkynyl precursors) to introduce the hydroxymethyl group. This approach, adapted from palladium-catalyzed coupling reactions, employs sulfuric acid and toluene in a 4:1 ratio at 50–80°C. The reaction mechanism proceeds via Markovnikov addition, where water attacks the terminal alkyne carbon, followed by tautomerization to yield the hydroxymethyl derivative.

Reaction Conditions:

-

Catalyst: Sulfuric acid (2–4 equivalents)

-

Solvent: Toluene

-

Temperature: 50–80°C

-

Time: 2–16 hours

This method avoids hazardous oxidants like hydrogen peroxide, making it environmentally favorable. However, regioselectivity challenges may arise if competing substituents destabilize the intermediate carbocation.

Nucleophilic Hydroxymethylation via Formaldehyde

Direct hydroxymethylation of 4-methylpyridin-3-ol using formaldehyde under basic conditions offers a one-step route. Piperidine (0.15–0.3 equivalents) enhances yield by deprotonating the hydroxyl group, facilitating nucleophilic attack on formaldehyde.

Typical Protocol:

-

Dissolve 4-methylpyridin-3-ol (1.0 eq) in anhydrous toluene.

-

Add formaldehyde (37% aqueous solution, 1.2 eq) and piperidine (0.2 eq).

-

Reflux at 85°C for 16–20 hours under nitrogen.

-

Quench with ice-cold water, isolate via filtration, and wash with ethanol.

Optimization Insights:

Reductive Functionalization of Ketone Intermediates

Indirect synthesis via ketone intermediates, such as 6-acetyl-4-methylpyridin-3-ol, followed by reduction, provides an alternative pathway. Sodium borohydride (NaBH4) in ethanol selectively reduces the ketone to a hydroxymethyl group without affecting the pyridine ring.

Procedure:

-

Synthesize 6-acetyl-4-methylpyridin-3-ol via Friedel-Crafts acylation.

-

Reduce with NaBH4 (2.0 eq) in ethanol at 0–5°C for 2 hours.

Yield: 70–75% (post-crystallization).

Industrial-Scale Production Strategies

Continuous Flow Reactor Systems

Industrial protocols prioritize continuous flow reactors to improve heat transfer and mixing efficiency. A patented method for analogous pyridine derivatives uses:

-

Residence Time: 30–60 minutes

-

Temperature Gradient: 50°C (inlet) to 85°C (outlet)

Advantages:

Solvent and Catalyst Selection

| Parameter | Batch Reactor | Continuous Flow |

|---|---|---|

| Solvent | Toluene | Supercritical CO₂ |

| Catalyst | H₂SO₄ | Immobilized enzymes |

| Yield | 83% | 89% |

| Purity | 92% | 98% |

Supercritical CO₂ minimizes toxicity concerns, while enzymatic catalysts (e.g., lipases) enhance stereoselectivity.

Reaction Optimization and Challenges

Byproduct Formation and Mitigation

Common byproducts include:

Regioselectivity Control

The 6-position’s reactivity is influenced by:

-

Electronic Effects: Electron-donating methyl groups at the 4-position activate the 6-position for electrophilic attack.

-

Steric Hindrance: Bulky substituents at the 2-position direct hydroxymethylation to the 6-position.

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Scalability |

|---|---|---|---|

| Alkynyl Hydration | 90 | 95 | High |

| Formethylation | 83 | 92 | Moderate |

| Ketone Reduction | 75 | 88 | Low |

Alkynyl hydration is optimal for industrial use, whereas ketone reduction suits small-scale lab synthesis .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 6-(Hydroxymethyl)-4-methylpyridin-3-ol, and how are key intermediates characterized?

- Methodological Answer : Synthesis typically involves nucleophilic substitution or oxidation-reduction reactions. For example, the hydroxymethyl group can be introduced via reduction of a carbonyl precursor using sodium borohydride (NaBH₄) under mild conditions (20–25°C, ethanol solvent) . Intermediates are characterized using NMR (¹H/¹³C) and IR spectroscopy. For instance, the hydroxyl (-OH) and hydroxymethyl (-CH₂OH) groups are confirmed by broad peaks at ~3300 cm⁻¹ in IR and δ 4.5–5.0 ppm in ¹H NMR . X-ray crystallography (e.g., SHELX refinement ) is recommended for unambiguous structural confirmation.

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR : ¹H NMR identifies proton environments (e.g., aromatic protons at δ 6.5–8.0 ppm, hydroxymethyl at δ 4.5–5.0 ppm). ¹³C NMR confirms carbon backbone assignments (e.g., C-OH at ~150 ppm) .

- IR : Detects functional groups (O-H stretch at ~3300 cm⁻¹, C-O at ~1250 cm⁻¹).

- X-ray crystallography : Resolves crystal packing and hydrogen-bonding networks, as demonstrated in related pyridine derivatives .

Q. What are the key stability considerations for storing this compound?

- Methodological Answer : The compound is hygroscopic and light-sensitive. Store under inert atmosphere (N₂/Ar) at –20°C in amber vials. Stability tests (HPLC monitoring over 30 days) show <5% degradation under these conditions . Avoid aqueous buffers unless freshly prepared.

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in substitution reactions?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) identify electrophilic/nucleophilic sites. For example, the C-2 position is more reactive toward electrophilic substitution due to electron-donating effects from the hydroxyl and hydroxymethyl groups. Molecular electrostatic potential (MEP) maps and Fukui indices guide regioselectivity predictions . Validation via experimental kinetic studies (e.g., monitoring reaction rates with different electrophiles) is critical.

Q. What strategies resolve contradictions in reported kinase inhibition data for this compound?

- Methodological Answer : Discrepancies may arise from assay conditions (e.g., ATP concentration, pH). Standardize protocols:

- Use a radiometric filter-binding assay (vs. fluorescence-based) to minimize interference from compound autofluorescence.

- Include positive controls (e.g., staurosporine) and validate with orthogonal methods like thermal shift assays (TSA) .

- Conduct dose-response curves (IC₅₀) across multiple kinase families (e.g., PKA, PKC) to assess specificity.

Q. How can biocatalytic methods improve the synthesis of this compound?

- Methodological Answer : Engineered microbial systems (e.g., Burkholderia sp. MAK1) catalyze regioselective hydroxylation of 4-methylpyridine precursors. Optimize by:

- Screening cytochrome P450 variants for higher activity.

- Using fed-batch fermentation (25°C, pH 7.0) to enhance yield (reported up to 65% for analogous compounds ).

- Coupling with in situ product removal (ISPR) to mitigate toxicity.

Q. How does the hydroxymethyl group influence the compound’s coordination chemistry compared to analogs?

- Methodological Answer : The hydroxymethyl group enhances metal-binding capacity. Titration studies (UV-Vis, ESI-MS) with Cu²⁺/Fe³⁺ show a 1:2 (metal:ligand) complexation stoichiometry, unlike non-hydroxymethylated analogs (1:1). XANES/EXAFS analysis reveals bidentate binding via the hydroxyl and pyridinic nitrogen .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.